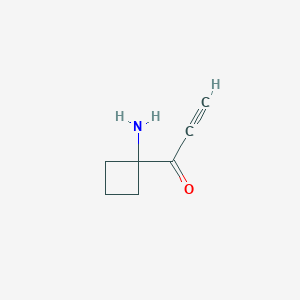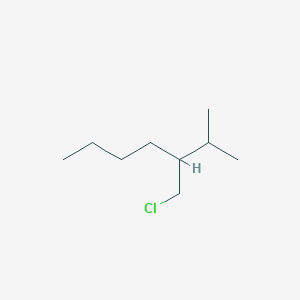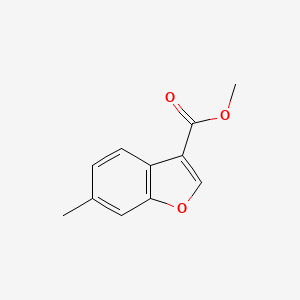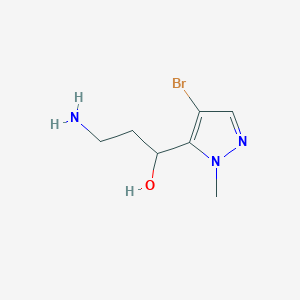
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a bromine atom, and a propanol side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-one.
Reduction: 3-Amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol.
Substitution: 3-Amino-1-(4-azido-1-methyl-1H-pyrazol-5-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and bromine substituents on the pyrazole ring can form hydrogen bonds and halogen bonds with target proteins, influencing their activity. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-Amino-1-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-Amino-1-(4-iodo-1-methyl-1H-pyrazol-5-yl)propan-1-ol
Uniqueness
The presence of the bromine atom in 3-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s binding affinity and specificity towards molecular targets .
Eigenschaften
Molekularformel |
C7H12BrN3O |
|---|---|
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
3-amino-1-(4-bromo-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c1-11-7(5(8)4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
InChI-Schlüssel |
IQJSWWMRSDTADM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Br)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


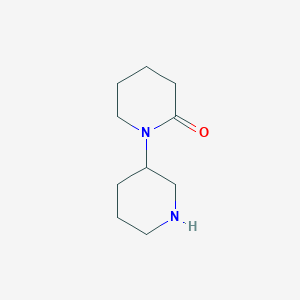
![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)

![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)
![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)


![1-[1-(Methylamino)cyclobutyl]but-3-yn-1-one](/img/structure/B13162920.png)
![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)

